Sequence Identity and Phylogenetic Distance vs. Gastrophysa atrocyanea DSP (GaDSP) and Psychimicin
Spodomicin shares only 42.5% sequence identity with GaDSP (Q8T0W8) and 40.0% with psychimicin (P83421) across the mature 40‑residue peptide [1]. The six‑cysteine scaffold is conserved, but non‑cysteine positions differ at 23 of 40 residues between spodomicin and GaDSP [1]. This degree of divergence is sufficient to alter electrostatic surface potential and hydrophobicity profiles, which are primary determinants of AMP–membrane interaction [1].
| Evidence Dimension | Pairwise sequence identity (mature peptide) |
|---|---|
| Target Compound Data | Spodomicin (P83411) – 40 amino acids |
| Comparator Or Baseline | GaDSP (Q8T0W8) – 42.5% identity; Psychimicin (P83421) – 40.0% identity; Blapstin (ON754988) – ~45% identity (estimated from published alignment) |
| Quantified Difference | ≥55% sequence divergence relative to GaDSP |
| Conditions | Clustal‑W alignment of mature peptide sequences retrieved from UniProt and GenBank; visualization in Dev Comp Immunol 2016, Fig. 3 [1] |
Why This Matters
High sequence divergence means that functional data (MIC, mechanism, toxicity) obtained for one diapausin family member cannot be extrapolated to spodomicin, necessitating compound‑specific sourcing for reproducible antifungal studies.
- [1] He Y, et al. Dev Comp Immunol. 2016;61:258‑268. PMC4866881. Fig. 3. View Source
